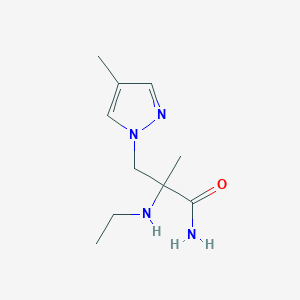![molecular formula C7H4BrNOS B13636812 7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
7-Bromobenzo[d]isothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a bromine atom attached to a benzene ring fused with an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isothiazol-3(2H)-one typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This method is efficient and yields the desired product in varying percentages, depending on the specific conditions and reactants used . The reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the copper-catalyzed synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the efficiency of the reaction make it a viable option for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selectfluor is commonly used for the selective oxidation of this compound.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to substitute the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Selectfluor results in oxidized derivatives, while nucleophilic substitution yields various substituted isothiazolones.
Aplicaciones Científicas De Investigación
7-Bromobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 7-Bromobenzo[d]isothiazol-3(2H)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the isothiazole ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
6-Bromobenzo[d]isothiazol-3-amine: This compound is structurally similar but features an amine group instead of a ketone.
7-Bromobenzo[d]isothiazole: This compound lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Bromobenzo[d]isothiazol-3(2H)-one is unique due to the presence of both the bromine atom and the isothiazole ring, which confer distinct chemical properties and reactivity. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C7H4BrNOS |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
7-bromo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |
Clave InChI |
FUYYBMUIIAJQPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)SNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)



![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
